4-(二氟甲氧基)-3-氟苯乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

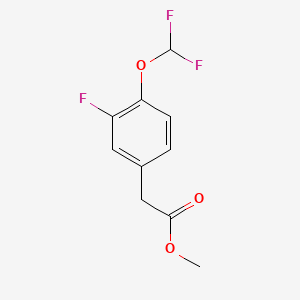

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are commonly produced by the condensation of a carboxylic acid and an alcohol. The specific compound you’re asking about, “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, is a fluorinated ester, which suggests it might have unique properties compared to non-fluorinated esters.

Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The specific synthesis pathway for “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on the starting materials and conditions.Molecular Structure Analysis

The molecular structure of an ester includes a carbonyl (C=O) and an ether (R-O-R’) group. In the case of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester”, there would also be fluorine atoms attached to the ether group and the phenyl ring .Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . The specific reactions that “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols . The specific physical and chemical properties of “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its specific structure.科学研究应用

含氟化合物的高效合成

研究人员已经探索了含氟氨基酸及其类似物的合成,展示了将2-氨基-4,4-二氟丁酸作为强效抑制剂纳入特定生物靶点,如HCV NS3蛋白酶。这突显了该化合物在开发具有重要生物医学应用(Zilun Hu & W. Han, 2008)的抑制剂方面的实用性。

分子轨道研究

利用先进的计算方法进行了有关相关含氟苯乙酸酯构象偏好的理论研究。这些研究旨在了解这些偏好的分子基础,这对设计具有所需物理和化学性质的化合物至关重要(Riadh Sahnoun et al., 2007)。

电化学氟化

已将电化学氟化技术应用于烷基苯乙酸酯,揭示了能够提供单氟和二氟酯的选择性氟化过程。这些发现对于新的氟化方法的开发和含氟有机化合物的合成具有重要意义(N. Ilayaraja et al., 2008)。

荧光探针的开发

为生物研究合成疏水性含氟荧光团示范了在创建细胞渗透性探针中应用4-(二氟甲氧基)-3-氟苯乙酸甲酯衍生物。这些化合物有助于标记细胞内靶点和组分,展示了含氟化合物在化学生物学中的重要性(Zachary R. Woydziak et al., 2013)。

手性衍生剂的合成

研究开发高效手性衍生剂已经导致了合成诸如1-氟茚-1-羧酸(FICA)酯等衍生物。这些剂在其能力方面表现出色,为立体化学分析和对映体分离技术的进步提供了帮助(Tamiko Takahashi et al., 2006)。

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic groups .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester are likely related to the formation and breaking of carbon-carbon bonds, as seen in Suzuki–Miyaura coupling reactions . These reactions are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

The future directions for research on a specific ester like “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its properties and potential applications. For example, if it has unique physicochemical characteristics, it could be of interest in medicinal chemistry and drug discovery .

属性

IUPAC Name |

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNURGSMOFDQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733833 |

Source

|

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261503-17-6 |

Source

|

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)